Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)

El compuesto (3aR,6aR)-6-[(benciloxi)metil]-2,2-dimetil-2H,3aH,4H,6aH-ciclopenta[d][1,3]dioxol-4-ona es un intermedio químico especializado con una estructura estereoquímica definida, destacando su configuración (3aR,6aR). Su núcleo de ciclopentano fusionado con un dioxolano lo convierte en un bloque de construcción valioso para síntesis asimétricas, particularmente en la preparación de compuestos farmacológicamente activos. La presencia del grupo benciloximetilo ofrece reactividad selectiva para modificaciones posteriores, mientras que el grupo carbonilo en posición 4 permite funcionalizaciones adicionales. Su alta pureza estereoquímica lo hace adecuado para aplicaciones en química médica donde se requieren intermediarios quirales de alta precisión. La estructura rígida del sistema bicíclico confiere estabilidad al compuesto durante reacciones posteriores.
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Número CAS:89291-75-8
MF:C16H18O4
Megavatios:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Propiedades químicas y físicas

Nombre e identificación

    • (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
    • (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • SB17781
    • 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
    • (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
    • (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
    • 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
    • 117307-62-7
    • CS-13148
    • rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • 89291-75-8
    • AKOS027338313
    • P12224
    • D72342
    • SCHEMBL13702037
    • CS-M0400
    • MDL: MFCD18207158
    • Renchi: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
    • Clave inchi: IMMAKCSFQZGDHG-CABCVRRESA-N
    • Sonrisas: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 274.12050905g/mol
  • Masa isotópica única: 274.12050905g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 4
  • Complejidad: 407
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 44.8
  • Xlogp3: 1.1

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A99040-1g
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 98%
1g
¥35752.0 2021-09-10
Chemenu
CM528126-1g
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
1g
$4146 2023-02-17
eNovation Chemicals LLC
D767155-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
100mg
$800 2024-06-06
eNovation Chemicals LLC
D767155-250mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
250mg
$1330 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-100MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
100MG
¥ 5,603.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-250MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
250MG
¥ 8,962.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-500MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
500MG
¥ 14,942.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-1G
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
1g
¥ 22,407.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-5G
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
5g
¥ 67,221.00 2023-04-13
Aaron
AR00GUL2-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 95%
100mg
$714.00 2025-02-10

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referencia
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referencia
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  24 h, rt
Referencia
Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides
Moon, Hyung Ryong; Choi, Won Jun; Kim, Hea Ok; Jeong, Lak Shin, Chemistry Letters, 2004, 33(5), 506-507

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  rt
Referencia
Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Ko, Young Mi; Kim, Hye Jin; et al, Nucleosides, 2005, 24(5-7), 611-613

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ;  2 d, rt
Referencia
Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Yoo, Byul Nae; Lee, Jeong A.; et al, Journal of Organic Chemistry, 2004, 69(7), 2634-2636

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Referencia
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; Zhao, Long Xuan; Choi, Won Jun; Pal, Shantanu; Park, Yeon Hee; et al, Nucleosides, 2007, 26(6-7), 713-716

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referencia
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referencia
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referencia
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referencia
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referencia
Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative
Lee, Kyeong; Cass, Carol; Jacobson, Kenneth A., Organic Letters, 2001, 3(4), 597-599

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: 6-Chloropurine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Referencia
Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1
Csuk, Rene; Dorr, Petra; Kuhn, Martin; Krieger, Claus; Antipin, Mikhael Y., Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Referencia
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; Yun, Mikyung; Kim, Hea Ok; Lee, Jeong A.; Choi, Won Jun; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C
Referencia
Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides
Elhalem, Eleonora; Comin, Maria J.; Leitofuter, Julieta; Garcia-Linares, Guadalupe; Rodriguez, Juan B., Tetrahedron: Asymmetry, 2005, 16(2), 425-431

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Número de pedido:A1093375
Estado del inventario:in Stock
Cantidad:100mg/250mg
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:09
Precio ($):728.0/1213.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
A1093375
Pureza:99%/99%
Cantidad:100mg/250mg
Precio ($):728.0/1213.0